![molecular formula C22H19N5O4 B10773599 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl- CAS No. 1192216-03-7](/img/structure/B10773599.png)
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PMID19788238C66 involves multiple steps, including the selection of appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include carbonization followed by sulfonation, which is used to prepare carbon-based solid acids .
Industrial Production Methods: Industrial production of PMID19788238C66 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as hydrothermal treatment, template methods, and acidification using agents like phosphoric acid and nitric acid .
Analyse Chemischer Reaktionen
Types of Reactions: PMID19788238C66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: PMID19788238C66 is used as a catalyst in various chemical reactions, including esterification, hydrolysis, and alkylation . Its unique properties make it suitable for enhancing reaction rates and selectivity.
Biology: In biological research, PMID19788238C66 is investigated for its potential as a therapeutic agent. It is studied for its interactions with biological targets and its effects on cellular pathways .
Medicine: The compound is explored as a drug candidate for treating various diseases. Its potential therapeutic effects are evaluated through preclinical and clinical studies .
Industry: PMID19788238C66 finds applications in industrial processes, such as the production of specialty chemicals and materials. Its role as a catalyst and its stability under different conditions make it valuable for industrial applications .
Wirkmechanismus
The mechanism of action of PMID19788238C66 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- GTPL8141
- ZINC45245466
- NSC752203
- BDBM50299218
Comparison: PMID19788238C66 is unique in its structure and properties compared to similar compounds. While other compounds may share some functional groups or structural motifs, PMID19788238C66’s specific arrangement of atoms and its resulting chemical behavior set it apart. Its effectiveness as a catalyst and its potential therapeutic applications highlight its uniqueness .
Eigenschaften
CAS-Nummer |
1192216-03-7 |
---|---|
Molekularformel |
C22H19N5O4 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
7-(5-hydroxy-2-methylphenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O4/c1-12-8-9-13(28)10-14(12)16-11-26-18-19(25(2)22(30)24-20(18)29)23-21(26)27(16)15-6-4-5-7-17(15)31-3/h4-11,28H,1-3H3,(H,24,29,30) |
InChI-Schlüssel |
JTWMOWRMSZZHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)C2=CN3C4=C(N=C3N2C5=CC=CC=C5OC)N(C(=O)NC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.